2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide
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Overview
Description
“2-Chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide” is a chemical compound with the CAS Number: 1306604-77-2 . It has a molecular weight of 227.69 . The compound is typically stored at room temperature and is available in a solid, powder form .
Synthesis Analysis
The compound “2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide” was synthesized from the reaction between 2-chloroacetyl chloride and 4-fluoro-3-nitroaniline in the presence of triethyamine (Et3N), with a yield of 80% .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H14ClNO2/c1-15-8-10-4-2-9(3-5-10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 227.69 . The InChI code for the compound is 1S/C11H14ClNO2/c1-15-8-10-4-2-9(3-5-10)7-13-11(14)6-12/h2-5H,6-8H2,1H3,(H,13,14) .Mechanism of Action
Safety and Hazards
The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it is corrosive and harmful . The hazard statements associated with the compound are H302, H315, H318, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .
Future Directions
Given its potential antibacterial activity against Klebsiella pneumoniae , future research could focus on further investigating the potential of this molecule as a new antibacterial drug. The analysis of cytotoxicity and mutagenicity shows favorable results for future in vivo toxicological tests to be carried out . In addition, the substance showed an excellent pharmacokinetic profile, indicating good parameters for oral use .
Properties
IUPAC Name |
2-chloro-N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClFNO2/c1-16-7-9-4-8(2-3-10(9)13)6-14-11(15)5-12/h2-4H,5-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBHRCHDITRAVNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=CC(=C1)CNC(=O)CCl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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